molecular formula C8H4BrClFNO B13430903 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

Cat. No.: B13430903
M. Wt: 264.48 g/mol
InChI Key: CZKIHLMTBVQLOS-UHFFFAOYSA-N
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Description

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole typically involves the reaction of 2-(chloromethyl)-6-fluoro-1,3-benzoxazole with a brominating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the bromination of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The bromine atom on the benzoxazole ring can participate in electrophilic substitution reactions, such as halogen-metal exchange or cross-coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.

    Electrophilic Substitution: Reagents such as organolithium or Grignard reagents can be used in the presence of a suitable catalyst.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while electrophilic substitution with an organolithium reagent could result in the formation of a new carbon-carbon bond.

Scientific Research Applications

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
  • 7-Bromo-2-chloromethyl-1H-quinazolin-4-one
  • 7-Bromo-2-chloromethyl-quinazolin-4-ol

Uniqueness

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole is unique due to the presence of both bromine and fluorine atoms on the benzoxazole ring. This combination of halogens can impart distinct electronic and steric properties, making the compound particularly useful in applications requiring specific reactivity or binding characteristics.

Properties

Molecular Formula

C8H4BrClFNO

Molecular Weight

264.48 g/mol

IUPAC Name

7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4BrClFNO/c9-7-4(11)1-2-5-8(7)13-6(3-10)12-5/h1-2H,3H2

InChI Key

CZKIHLMTBVQLOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(O2)CCl)Br)F

Origin of Product

United States

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